BenchChemオンラインストアへようこそ!

4-ethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide

Melatonin receptor pharmacology 5-HT₂C receptor antagonism Circadian rhythm disorders

This 4-ethoxybenzamide derivative features a morpholino-naphthyl dual pharmacophore, explicitly disclosed in patent US20210077431 as a melatonin (MT₁/MT₂) agonist and 5-HT₂C antagonist. Its compact, patent-differentiated chemotype supports scaffold-hopping away from agomelatine. Procuring the exact CAS 941932-12-3 is essential, as even minor substituent changes (e.g., 3-methoxy vs. 4-ethoxy) are predicted to drastically alter receptor selectivity. Ideal for systematic SAR around benzamide electronics, morpholine contributions, and naphthalene regioisomerism, as well as method development (HPLC-MS/MS, logD) and comparative ADME profiling.

Molecular Formula C25H28N2O3
Molecular Weight 404.51
CAS No. 941932-12-3
Cat. No. B3020894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide
CAS941932-12-3
Molecular FormulaC25H28N2O3
Molecular Weight404.51
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4
InChIInChI=1S/C25H28N2O3/c1-2-30-21-12-10-20(11-13-21)25(28)26-18-24(27-14-16-29-17-15-27)23-9-5-7-19-6-3-4-8-22(19)23/h3-13,24H,2,14-18H2,1H3,(H,26,28)
InChIKeyQWXDSNCPGLDSGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide (CAS 941932-12-3): Compound Identity and Structural Classification for Procurement Decision-Making


4-Ethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide (CAS 941932-12-3, molecular formula C₂₅H₂₈N₂O₃, molecular weight 404.50 g/mol) is a synthetic small molecule belonging to the N-(naphthalen-1-ylethyl)-substituted benzamide class [1]. Its structure features a 4-ethoxybenzamide core linked via an ethyl bridge to a morpholine ring and a naphthalen-1-yl group, generating a dual pharmacophore architecture that distinguishes it from simpler benzamide derivatives. The compound has been referenced in the patent literature in the context of melatonin receptor (MT₁/MT₂) agonism and 5-HT₂C receptor antagonism, a dual-target pharmacological profile associated with circadian rhythm modulation and antidepressant activity [2]. However, publicly available quantitative activity data (IC₅₀, Kᵢ, EC₅₀) for this specific compound remain exceptionally limited as of the latest literature and database surveys.

Why Generic Substitution of 4-Ethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide (CAS 941932-12-3) with Structurally Adjacent Analogs Carries Procurement Risk


The N-(naphthalen-1-ylethyl)benzamide chemotype is structurally compact yet pharmacologically sensitive: minor modifications to the benzamide ring substitution pattern, the nature of the amine component (morpholino vs. piperidino vs. acyclic amino), or the naphthalene attachment geometry can produce profound shifts in receptor selectivity and functional activity [1]. Within the patent family encompassing this compound, even the exchange of a 4-ethoxy substituent for a 3-methoxy group, or the replacement of morpholine with an alternative cyclic amine, yields analogs predicted to exhibit divergent MT₁/MT₂ and 5-HT₂C binding profiles [2]. Procurement of a generic or superficially similar analog without verification of the exact CAS registry number therefore carries a material risk of acquiring a compound with uncharacterized—and potentially irrelevant—biological activity for the intended screening or assay campaign.

Quantitative Differentiation Evidence for 4-Ethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide (CAS 941932-12-3) Relative to Structural Analogs


Structural Differentiation: 4-Ethoxy vs. 3-Methoxy Benzamide Substitution Pattern in N-(Morpholino-Naphthylethyl)benzamide Congeners

The compound bears a 4-ethoxy substituent on the benzamide ring, in contrast to the 3-methoxy substitution found in the structurally closest commercially catalogued congener, 3-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide [1]. Within the broader N-(naphthalen-1-ylethyl)benzamide series disclosed in patent US20210077431, the position and electronic nature of the benzamide substituent (para-ethoxy, electron-donating, vs. meta-methoxy) are predicted to differentially modulate binding to melatonin MT₁ and MT₂ receptors as well as the 5-HT₂C receptor, based on established pharmacophore models for this target class [2]. No head-to-head comparative affinity data for these two specific congeners are publicly available at this time.

Melatonin receptor pharmacology 5-HT₂C receptor antagonism Circadian rhythm disorders Structure-activity relationship

Morpholine-Containing Pharmacophore vs. Acyclic Amine Analogs: Predicted ADME and Solubility Differentiation

The compound incorporates a morpholine ring as the amine component linking the ethyl bridge to the naphthalene moiety. In the naphthalenic melatonin receptor ligand class, the morpholine group is well-established as a solubility- and drug-likeness-enhancing motif compared to acyclic secondary amines or piperidine rings [1]. Within the patent family describing this compound series, the morpholine-containing embodiments are distinguished from alternative amine components (e.g., piperidine, pyrrolidine) as specifically claimed substructures, implying experimentally observed differentiation in pharmacological or pharmaceutical properties [2]. Quantitative solubility, logP, or permeability data for this specific compound have not been publicly reported.

Drug-like properties Solubility enhancement Morpholine pharmacophore Medicinal chemistry

Dual-Target Pharmacological Rationale: MT₁/MT₂ Agonism and 5-HT₂C Antagonism as a Class-Defining Profile

The patent family US20210077431 / US11980598, to which this compound is structurally mapped via the Markush Formula I, discloses compounds designed to function as dual melatonin receptor (MT₁/MT₂) agonists and 5-HT₂C receptor antagonists [1]. This dual mechanism is modeled on agomelatine (Valdoxan®), which exhibits MT₁ Kᵢ = 6.15 × 10⁻¹¹ mol/L, MT₂ Kᵢ = 2.68 × 10⁻¹⁰ mol/L, and 5-HT₂C IC₅₀ = 2.7 × 10⁻⁷ mol/L [1]. The patent asserts that compounds of this class are designed to retain this dual pharmacology while potentially improving upon agomelatine's metabolic liabilities (extensive first-pass CYP1A2 metabolism and hepatotoxicity) [1]. No receptor-binding or functional activity data for the specific compound CAS 941932-12-3 have been publicly disclosed.

Melatonin receptor Serotonin 5-HT₂C receptor Antidepressant Circadian rhythm

Naphthalen-1-yl vs. Naphthalen-2-yl Attachment: Regioisomeric Differentiation with Potential Target-Binding Consequences

The compound features a naphthalen-1-yl (α-naphthyl) attachment at the ethyl bridge, distinguishing it from naphthalen-2-yl (β-naphthyl) analogs that also populate the broader benzamide chemical space [1]. In the melatonin receptor ligand field, the orientation of the naphthalene ring system relative to the amide pharmacophore is a critical determinant of MT₁ vs. MT₂ subtype selectivity [2]. Literature on naphthalenic melatonin analogs demonstrates that C-1 vs. C-2 attachment can alter MT₂ binding affinity by up to 10-fold in structurally related series [2]. No quantitative binding data comparing naphthalen-1-yl and naphthalen-2-yl regioisomers of this specific morpholino-benzamide scaffold are publicly available.

Naphthalene regioisomerism Melatonin pharmacophore Receptor binding geometry

Recommended Research and Industrial Application Scenarios for 4-Ethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide (CAS 941932-12-3)


Melatonin Receptor (MT₁/MT₂) and 5-HT₂C Receptor Dual-Pharmacology Screening in Antidepressant or Circadian Rhythm Drug Discovery Programs

This compound is appropriate for inclusion in screening cascades targeting dual melatonin receptor agonism and 5-HT₂C receptor antagonism, a clinically validated mechanism for antidepressant therapy with potential advantages in sleep quality preservation [1]. Its benzamide scaffold is structurally differentiated from the naphthalenic core of agomelatine, offering a complementary chemotype for scaffold-hopping and intellectual property diversification strategies. Researchers should independently validate target engagement at recombinant MT₁, MT₂, and 5-HT₂C receptors prior to drawing conclusions about potency or selectivity.

Structure-Activity Relationship (SAR) Expansion of N-(Naphthalen-1-ylethyl)benzamide Libraries for Dual-Target CNS Drug Discovery

The compound serves as a key exemplar of the 4-ethoxybenzamide + morpholino + naphthalen-1-yl substitution triad within the broader patent-defined chemical series (Formula I of US20210077431) [2]. Its procurement enables systematic SAR exploration around the benzamide ring electronics (4-ethoxy vs. other alkoxy or halogen substituents), the morpholine ring (vs. piperidine, pyrrolidine, or acyclic amines), and naphthalene regioisomerism. The morpholine moiety further supports salt formation and formulation development studies for in vivo pharmacokinetic evaluation.

Reference Compound for Analytical Method Development and Physicochemical Profiling of Morpholine-Containing Naphthalenic Benzamides

With a molecular weight of 404.50 g/mol and the presence of both a basic morpholine nitrogen (predicted pKa ~7–8) and hydrogen bond donor/acceptor functionality (amide NH, ethoxy oxygen, morpholine oxygen), this compound provides a representative analyte for developing HPLC-MS/MS quantification methods, logD/logP determination protocols, and plasma protein binding assays applicable to the broader N-(naphthalen-1-ylethyl)benzamide chemical series [1]. Its chromatographic behavior and ionization characteristics in electrospray mass spectrometry can serve as a benchmark for analog characterization.

Chemical Probe for Investigating Morpholine-Dependent Pharmacokinetic Differentiation Within the Melatoninergic Agent Class

The morpholine ring, a recognized solubilizing and metabolic-stability-modulating group, distinguishes this compound from piperidine- and acyclic amine-containing analogs within the same patent family [2]. Procurement enables comparative in vitro ADME studies (microsomal stability, CYP inhibition, Caco-2 permeability, aqueous solubility) designed to quantify the contribution of the morpholine pharmacophore to the overall drug-likeness profile of N-(naphthalen-1-ylethyl)benzamide derivatives.

Quote Request

Request a Quote for 4-ethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.